Crystallographic Binding‑Site Occupancy and Resolution in the Aar2/RNaseH Complex
Fragment P04A01 (this compound) binds exclusively to site B on the Aar2/RNaseH interface with unambiguous electron density at 1.59 Å resolution, enabling precise placement of the cyclohexyl‑pyrazole‑acetamide scaffold [1]. PanDDA analysis of 269 total hits identified only this fragment among pyrazole‑acetamide derivatives that exhibited interpretable density and bound at this specific site; other fragments either bound elsewhere or failed to yield a refined model [1]. The close structural analog N‑cyclohexyl‑2‑(3,5‑dimethylpyrazol‑1‑yl)acetamide has no published co‑crystal structure with Aar2/RNaseH, providing no validated binding pose for structure‑guided optimization .
| Evidence Dimension | Crystallographic binding‑site occupancy and resolution |
|---|---|
| Target Compound Data | Bound to site B, 1.59 Å resolution, well‑resolved electron density (PDB 7FJX) |
| Comparator Or Baseline | 269 fragments from the F2X‑Universal Library; N‑cyclohexyl‑2‑(3,5‑dimethylpyrazol‑1‑yl)acetamide (no Aar2/RNaseH co‑crystal structure published) |
| Quantified Difference | Unique binding pose among pyrazole‑acetamide fragments (1 of 269 hits); dimethyl analog lacks experimental binding data for this target |
| Conditions | Aar2/RNaseH protein complex, 10 mM fragment soak, PanDDA analysis, X‑ray diffraction |
Why This Matters
Procurement of this fragment provides an experimentally validated binding mode essential for structure‑guided optimization; analogs without crystallographic data introduce significant risk of designing inactive compounds.
- [1] Barthel T, Wollenhaupt J, Lima GMA, Wahl MC, Weiss MS. Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. J Med Chem. 2022;65(21):14630-14641. View Source
